molecular formula C15H17NO2 B12797715 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione CAS No. 61343-08-6

2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione

Katalognummer: B12797715
CAS-Nummer: 61343-08-6
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: TZLJOXRJBNALRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylphenyl)-2-azaspiro(44)nonane-1,3-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-Methylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Final Functionalization: Additional steps to introduce the azaspiro structure and other functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Halogenating agents, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylphenyl)-2-azaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro(4.4)nonane-1,3-dione: Lacks the 2-methylphenyl group, potentially altering its chemical properties and applications.

    2-(2-Methylphenyl)-2-azaspiro(4.4)octane-1,3-dione: Similar structure but with a different ring size, affecting its reactivity and stability.

Uniqueness

The presence of the 2-methylphenyl group in 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity patterns compared to similar compounds.

Eigenschaften

CAS-Nummer

61343-08-6

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

2-(2-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C15H17NO2/c1-11-6-2-3-7-12(11)16-13(17)10-15(14(16)18)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3

InChI-Schlüssel

TZLJOXRJBNALRH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.